An In-depth Technical Guide to (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate
An In-depth Technical Guide to (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, a key bifunctional molecule utilized in advanced chemical synthesis and drug development.
Core Chemical Properties
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate, also known as Fmoc-3-bromopropylamine, is a crucial building block in organic synthesis. Its structure incorporates the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group and a reactive bromopropyl moiety, making it a versatile tool for covalently linking molecules.
| Property | Value | Reference |
| CAS Number | 186663-83-2 | [1] |
| Molecular Formula | C₁₈H₁₈BrNO₂ | [1] |
| Molecular Weight | 360.25 g/mol | [1] |
| Appearance | Likely a solid at room temperature | [2] |
| Solubility | Expected to have moderate solubility in organic solvents | [2] |
Synthesis and Experimental Protocols
General Synthetic Approach:
A general method for the synthesis of carbamates involves the reaction of an amine with a chloroformate in the presence of a base. This reaction is a cornerstone of peptide synthesis and the introduction of protecting groups.
Illustrative Experimental Workflow:
Caption: General workflow for the synthesis of the target compound.
Applications in Drug Development and Research
The unique bifunctional nature of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate makes it a valuable reagent in several areas of drug development and medicinal chemistry.
1. Peptide Synthesis:
The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS).[3] It provides a base-labile protecting group for the amine terminus of amino acids, allowing for the sequential addition of amino acids to a growing peptide chain. The bromopropyl group can serve as a versatile linker to attach the initial amino acid to a solid support or to introduce modifications to the peptide. The use of such linkers is a critical aspect of SPPS, influencing the efficiency and purity of the final peptide product.[4][5][6]
Signaling Pathway in Fmoc Solid-Phase Peptide Synthesis (SPPS):
Caption: The role of Fmoc-protected linkers in peptide chain elongation.
2. PROTAC Development:
Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that utilize the ubiquitin-proteasome system to degrade target proteins. PROTACs consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The hydrochloride salt of the deprotected amine of (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate is marketed as a PROTAC linker.[7] This suggests that the parent compound is a valuable precursor for the synthesis of PROTACs, where the bromopropyl group can be used to attach one of the ligands, and the protected amine, once deprotected, can be coupled to the other ligand or the rest of the linker.
Logical Relationship in PROTAC Synthesis:
Caption: A potential synthetic pathway for PROTACs using the title compound.
3. Bioconjugation and Medicinal Chemistry:
The carbamate group is a key structural motif in many approved drugs and prodrugs, valued for its metabolic stability and ability to enhance cell permeability. The presence of a reactive alkyl bromide in (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate allows for its conjugation to various biomolecules or drug scaffolds through nucleophilic substitution reactions. This makes it a useful tool for creating more complex molecules with tailored biological activities.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
